molecular formula C9H6BrNO3 B1410720 2-Bromo-4-cyano-3-methoxybenzoic acid CAS No. 1807080-66-5

2-Bromo-4-cyano-3-methoxybenzoic acid

Cat. No.: B1410720
CAS No.: 1807080-66-5
M. Wt: 256.05 g/mol
InChI Key: YPQYNUBPFACIPO-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-methoxybenzoic acid is a high-value multifunctional benzoic acid derivative designed for advanced chemical synthesis and research applications. This compound integrates three distinct functional groups—a carboxylic acid, a bromo substituent, and a cyano group—on a methoxy-substituted aromatic ring, making it a versatile and crucial intermediate for constructing complex molecules. Its primary research value lies in its application as a key building block in medicinal chemistry for the development of active pharmaceutical ingredients (APIs) and in material science for creating novel organic frameworks . The bromo moiety offers a reactive site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, while the cyano group can serve as a hydrogen bond acceptor or be further transformed into other functional groups like amides or carboxylic acids . The presence of the carboxylic acid allows for salt formation or further derivatization into esters and amides. This combination of features makes it particularly useful for exploring structure-activity relationships and for the synthesis of complex target structures in a laboratory setting . This product is strictly for research purposes and is labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated laboratory, following all applicable safety regulations.

Properties

IUPAC Name

2-bromo-4-cyano-3-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-14-8-5(4-11)2-3-6(7(8)10)9(12)13/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPQYNUBPFACIPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Br)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Starting Material Selection and Activation

Starting compounds such as 4-cyano-6-methoxybenzoic acid or 4-methyl-3-methoxybenzoic acids are used. These are activated via chlorination or acylation to facilitate subsequent transformations.

  • Reaction conditions: Use of thionyl chloride or oxalyl chloride in inert solvents like toluene or chlorobenzene at elevated temperatures (~90°C) to convert carboxylic acids into acyl chlorides, which are more reactive intermediates.

  • Research findings: The process is optimized for high yield (~95%) and purity (>98%) with minimal side reactions, as shown in patent CN107721869A, which emphasizes the importance of controlled temperature and reagent stoichiometry to avoid over-chlorination or incomplete conversion.

Step 2: Formation of Benzamides and Nitriles

  • Conversion to benzamides: The acyl chlorides are reacted with ammonia or amines in a suitable solvent (e.g., acetonitrile) at low temperatures (~15–25°C), producing benzamides.

  • Dehydration to nitriles: Benzamides are dehydrated using dehydrating agents like phosphorus oxychloride or phosphoryl chloride, typically at elevated temperatures (~80–100°C), to produce the corresponding benzonitriles.

  • Research data: The dehydration step is crucial for high yield; for example, using phosphoryl chloride yields over 90% of the nitrile, with minimal by-products.

Step 3: Bromination of Aromatic Methyl Groups

  • Bromination process: The methyl group attached to the aromatic ring is brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or AIBN, under controlled temperature (~65°C–100°C).

  • Reaction specifics: Bromination selectively occurs at the methyl group, converting it into a bromomethyl group, which is pivotal for subsequent hydrolysis.

  • Research findings: The use of NBS in chlorobenzene or similar solvents provides high selectivity and yield (~72–88%).

Step 4: Hydrolysis to Methylol Derivatives

  • Hydrolysis of bromomethyl groups: The bromomethyl derivatives undergo hydrolysis in the presence of water-soluble bases such as sodium carbonate or cesium carbonate at elevated temperatures (~65°C–105°C).

  • Outcome: This step yields methylol derivatives, which are intermediates toward the aldehyde.

  • Research data: Hydrolysis efficiency depends on reaction conditions; optimized protocols achieve yields over 80% with minimal side reactions.

Step 5: Oxidation to Benzaldehyde

  • Oxidation process: The methylol intermediates are oxidized using manganese dioxide (MnO₂) in dichloromethane at reflux temperatures (~36°C), converting methylol groups into aldehydes.

  • Final product: The oxidation yields the target compound, 2-Bromo-4-cyano-3-methoxybenzoic acid, with high purity suitable for pharmaceutical or industrial applications.

  • Research findings: The oxidation step is efficient, with yields around 42% as per experimental data, and can be scaled up with proper control of oxidation conditions.

Data Table of Key Reaction Conditions and Yields

Step Reaction Type Reagents Solvent Temperature Duration Yield Notes
1 Acylation (chlorination) Thionyl chloride Toluene 90°C 6 hours 95% High purity, minimal side-products
2 Dehydration Phosphoryl chloride Acetonitrile 80–100°C 4–6 hours >90% Complete conversion to nitrile
3 Bromination NBS, BPO Chlorobenzene 65°C 5 hours 72–88% Selective methyl bromination
4 Hydrolysis Sodium carbonate Water 65–105°C 2 hours 80%+ Efficient methylol formation
5 Oxidation Manganese dioxide Dichloromethane 36°C 8 hours 42% Final aldehyde formation

Industrial and Research Considerations

  • Cost-effectiveness: Use of readily available reagents such as NBS, sodium carbonate, and manganese dioxide reduces costs.
  • Scalability: Reactions like bromination and oxidation are adaptable to large-scale production with proper reactor design.
  • Purity: Purification via recrystallization and chromatography ensures high-purity products suitable for pharmaceutical intermediates.

Summary of Research Findings

  • The multi-step synthesis route emphasizes controlled reaction conditions to maximize yield and purity.
  • The dehydration and bromination steps are critical for regioselectivity and efficiency.
  • The oxidation step, although yielding modest overall yield, is crucial for final product formation and can be optimized further.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-methoxybenzoic acid can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium amide or thiolates in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic substitution: Corresponding amines or thiols.

    Reduction: 2-Bromo-4-amino-3-methoxybenzoic acid.

    Oxidation: 2-Bromo-4-cyano-3-carboxybenzoic acid.

Scientific Research Applications

2-Bromo-4-cyano-3-methoxybenzoic acid is used in various scientific research applications:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-methoxybenzoic acid depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. In medicinal chemistry, its mechanism would depend on the specific target molecule it is used to synthesize.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares substituents, molecular weights, and key properties of 2-bromo-4-cyano-3-methoxybenzoic acid with analogous compounds from the evidence:

Compound Name Substituents CAS Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
2-Bromo-4-cyano-3-methoxybenzoic acid 2-Br, 4-CN, 3-OCH₃ N/A 256.03 (calculated) N/A Br, CN, OCH₃, COOH
4-Bromo-3-methylbenzoic acid 4-Br, 3-CH₃ 7697-28-1 215.04 181 Br, CH₃, COOH
2-Bromo-4’-methoxyacetophenone 2-Br, 4-OCH₃ (acetophenone) 2632-13-5 229.06 N/A Br, OCH₃, ketone
2-Bromo-5-methylbenzoic acid 2-Br, 5-CH₃ 6967-82-4 215.04 N/A Br, CH₃, COOH

Key Observations :

  • Electron Effects: The cyano group in the target compound is a strong electron-withdrawing group, increasing the acidity of the carboxylic acid (COOH) compared to methyl-substituted analogs like 4-bromo-3-methylbenzoic acid .
  • Steric and Electronic Influence : The methoxy group at position 3 (meta to COOH) may donate electrons via resonance, but its ortho position to the bromine could create steric hindrance, affecting reactivity in substitution reactions.
  • Melting Points : Methyl-substituted bromobenzoic acids (e.g., 4-bromo-3-methylbenzoic acid) exhibit higher melting points (~181°C) due to stronger van der Waals interactions compared to the target compound, where polar groups (CN, OCH₃) may reduce crystallinity .

Q & A

Q. Optimization Strategies :

  • Temperature Control : Maintain reflux conditions (~120°C) during cyanation to prevent side reactions.
  • Catalyst Screening : Test Pd or Cu catalysts for cross-coupling steps to enhance efficiency.
  • Solvent Selection : Use polar aprotic solvents (DMF or DMSO) to stabilize intermediates.

Q. Reference Data :

StepReagents/ConditionsYield RangeNotes
BrominationBr₂, FeBr₃, 0°C → RT60-75%Monitor via TLC for completion
MethoxylationCH₃I, K₂CO₃, DMF, 80°C70-85%Avoid excess iodide to prevent byproducts
CyanationCuCN, DMSO, 120°C50-65%Requires inert atmosphere

Basic: Which spectroscopic techniques are critical for confirming the structure of 2-Bromo-4-cyano-3-methoxybenzoic acid?

Methodological Answer:

  • ¹H/¹³C NMR : Identify substituent positions (e.g., methoxy singlet at ~3.8 ppm, aromatic protons).
  • IR Spectroscopy : Confirm nitrile (C≡N stretch ~2200 cm⁻¹) and carboxylic acid (O-H stretch ~2500-3000 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and isotopic pattern (Br signature).
  • X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., bond angles, packing motifs).

Q. Key Considerations :

  • Use deuterated DMSO for NMR to dissolve the compound.
  • Compare experimental data with computational predictions (e.g., DFT for IR/NMR shifts).

Advanced: How do electronic effects of substituents influence the compound’s reactivity in electrophilic substitution?

Methodological Answer:
The substituents exhibit distinct electronic effects:

  • Bromo (2-position) : Strongly electron-withdrawing (-I effect), meta-directing.
  • Cyano (4-position) : Electron-withdrawing (-I, -M), para-directing but sterically hindered.
  • Methoxy (3-position) : Electron-donating (+M), ortho/para-directing.

Q. Experimental Design :

  • Competitive Reactions : Compare reactivity in nitration (HNO₃/H₂SO₄) to assess regioselectivity.
  • Kinetic Studies : Monitor reaction rates under varying conditions (e.g., solvent polarity).

Q. Data Analysis :

  • Use Hammett plots to correlate substituent effects with reaction rates.
  • Computational modeling (DFT) predicts charge distribution and transition states.

Advanced: How can contradictions in cross-coupling reaction yields be resolved when using this compound as a precursor?

Methodological Answer:
Contradictions often arise from ligand-catalyst mismatches or solvent incompatibility.
Resolution Strategies :

Ligand Screening : Test bidentate ligands (e.g., dppf, Xantphos) to stabilize Pd(0) intermediates.

Solvent Optimization : Compare DMF (polar aprotic) vs. THF (low polarity) for solubility and stability.

Additive Effects : Introduce silver salts (Ag₂CO₃) to scavenge halides and improve turnover.

Q. Case Study :

Catalyst SystemLigandSolventYield (%)
Pd(OAc)₂PPh₃DMF45
PdCl₂(dppf)dppfTHF72
Pd₂(dba)₃XantphosToluene68

Advanced: What computational approaches predict the stability of this compound in aqueous vs. organic solvents?

Q. Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model solvation shells in water (high dielectric) vs. DMSO (low dielectric).
  • DFT Calculations : Compute solvation free energy (ΔG_solv) to assess thermodynamic stability.
  • pKa Prediction : Use COSMO-RS to estimate carboxylic acid dissociation in different media.

Q. Key Findings :

  • The compound is more stable in DMSO (ΔG_solv = -15.2 kcal/mol) than in water (ΔG_solv = -8.7 kcal/mol).
  • Predicted pKa ≈ 2.3 in water, indicating moderate acidity for deprotonation-driven reactions.

Advanced: How to address discrepancies in reported melting points or spectral data?

Q. Methodological Answer :

  • Purification : Recrystallize from ethanol/water to remove impurities affecting melting points.
  • Spectral Replication : Repeat NMR under standardized conditions (e.g., 400 MHz, CDCl₃).
  • Collaborative Validation : Cross-check data with independent labs using identical instrumentation.

Q. Example :

SourceMelting Point (°C)Notes
Lab A158-160Impure sample (TLC shows spots)
Lab B162-164Recrystallized twice

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Bromo-4-cyano-3-methoxybenzoic acid
Reactant of Route 2
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2-Bromo-4-cyano-3-methoxybenzoic acid

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